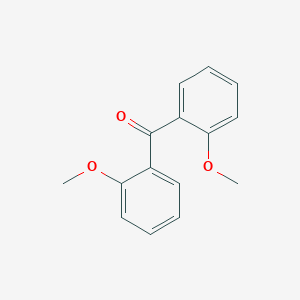

2,2'-Dimethoxybenzophenone

Descripción general

Descripción

2,2'-Dimethoxybenzophenone is a benzophenone derivative characterized by two methoxy (-OCH₃) groups at the 2 and 2' positions of the aromatic rings. This compound is primarily utilized in organic synthesis, such as in the preparation of tetraphenylethylene derivatives via reactions with lithiated diphenylmethane . Its synthesis typically involves Grignard reactions, as demonstrated by the reaction of 2-bromoanisole under optimized conditions, yielding 27% after column chromatography .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at a temperature of 70-80°C to form an intermediate product, 2,2’,4,4’-tetramethoxybenzophenone. This intermediate is then reacted with a Lewis acid (e.g., aluminum chloride, zinc chloride, boron trifluoride, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at 50°C for 2-3 hours. The reaction mixture is hydrolyzed, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of 2,2’-Dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and minimal environmental impact, adhering to green chemistry principles. The use of safer catalysts and solvents, along with efficient purification techniques, ensures the production of high-purity 2,2’-Dimethoxybenzophenone .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated, nitrated, or sulfonated derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The molecular formula for 2,2'-dimethoxybenzophenone is C15H14O5. This compound is characterized by the presence of two methoxy groups and two hydroxyl groups on the benzophenone structure. Its primary function as a UV absorber allows it to convert harmful UV radiation into less harmful forms of energy, thereby protecting biological tissues and materials from UV-induced damage.

Mechanism of Action :

- Target : Ultraviolet radiation

- Mode of Action : Absorption of UV light leading to thermal dissipation

- Biochemical Pathways : Protects against oxidative stress caused by UV exposure

Chemistry

This compound is utilized as a UV filter in various chemical formulations to prevent degradation caused by UV light. Its effectiveness in this role has been demonstrated in numerous studies where it has been shown to enhance the stability of polymers and other materials exposed to sunlight.

Biology

Research indicates that this compound exhibits significant antioxidant activity , which helps neutralize free radicals and protect cells from oxidative damage. Additionally, it has been studied for its potential cytotoxic effects against certain cancer cell lines, suggesting applications in cancer therapy.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in drug formulations where it can enhance stability and efficacy. Its role in protecting against DNA damage from UV exposure also positions it as a candidate for further medical research.

Industry

In industrial applications, this compound is widely used in the production of cosmetics (especially sunscreens), plastics, coatings, and other materials that require UV protection.

Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. The results indicated a protective effect on cellular integrity and function.

Cytotoxic Effects

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent.

Environmental Impact Assessment

Research conducted in tropical waters showed the presence of benzophenone-type UV filters including this compound. The study assessed the environmental fate and potential ecotoxicological risks associated with its use.

Mecanismo De Acción

The mechanism of action of 2,2’-Dimethoxybenzophenone involves its ability to absorb UV light, making it an effective UV filter. The methoxy groups enhance its photostability and light absorption properties. The compound interacts with molecular targets such as proteins and nucleic acids, protecting them from UV-induced damage. Additionally, it can form complexes with metal ions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

The following benzophenone derivatives are structurally and functionally related to 2,2'-Dimethoxybenzophenone. Key differences in properties, toxicity, and applications are highlighted:

Table 1: Physical and Chemical Properties

*Estimated based on structural similarity.

†Derived from analog data in .

Key Differences

Structural Features: this compound lacks hydroxyl (-OH) groups, distinguishing it from BP-6 and BP-8, which have both hydroxyl and methoxy substituents. This absence reduces its polarity compared to BP-6 and BP-8. BP-6 has two hydroxyl and two methoxy groups, enhancing its hydrogen-bonding capacity and solubility in polar solvents.

Toxicity Profiles: BP-6 exhibits lower aquatic toxicity, with 48-h LC₅₀ values for planarians ranging up to 145 mg/L, making it less toxic than BP-8 (48-h LC₅₀ < 10 mg/L) . BP-8 and other hydroxylated benzophenones (e.g., BP-3) are more toxic in aquatic environments, likely due to their higher bioavailability and interaction with biological systems .

Applications: BP-6: Widely used as a UV filter in cosmetics and plastics . Recent studies also highlight its leishmanicidal activity against Leishmania parasites, though its metal complexes showed reduced efficacy . DMBP: Demonstrates high catalytic activity in photochemical reactions, such as glycosyl fluoride synthesis, due to its electron-donating methoxy groups . this compound: Primarily serves as a precursor in synthesizing complex organic molecules, such as tetraphenylethylene derivatives .

Environmental and Regulatory Considerations

- Regulatory thresholds for benzophenones vary; for example, BP-6’s lower toxicity profile may result in less stringent restrictions compared to BP-8 .

Actividad Biológica

2,2'-Dimethoxybenzophenone (DMBP), an organic compound with the molecular formula , is a derivative of benzophenone characterized by the presence of two methoxy groups attached to the benzene rings. This compound has garnered attention for its diverse applications in chemistry, biology, and medicine, particularly due to its biological activities, including cytotoxic effects against cancer cells and its role as a UV filter.

DMBP is primarily utilized in organic synthesis and material science. Its structure allows it to function effectively as a photoinitiator in polymerization reactions and as a UV absorber in personal care products like sunscreens. The mechanistic understanding of its biological activity is crucial for developing applications in pharmaceuticals and cosmetics.

The biological activity of DMBP can be attributed to its ability to absorb UV radiation and convert it into harmless low-energy radiation. This property not only protects against UV-induced damage but also suggests potential applications in photoprotection.

Target of Action

DMBP primarily targets biomolecules such as proteins and nucleic acids, forming covalent bonds under photoirradiation. This interaction can lead to alterations in cellular processes, impacting cell signaling pathways and gene expression.

Pharmacokinetics

The pharmacokinetic profile of DMBP indicates that it is likely absorbed through the skin when used in topical formulations. Its distribution and metabolism are influenced by various factors, including formulation composition and environmental conditions.

Cytotoxic Effects

Research has demonstrated that DMBP exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzophenone derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Table 1: Cytotoxicity Data of DMBP Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.0 | |

| HeLa (Cervical) | 12.5 | |

| A549 (Lung) | 10.0 |

Antioxidant Activity

DMBP also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-induced damage in cells. The compound's ability to scavenge free radicals has been explored in various studies, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Study on UV Filters

A study investigating the occurrence and fate of benzophenone-type UV filters reported that DMBP effectively reduced UV-induced cellular damage in skin models. The research highlighted its role as a protective agent against skin cancer development due to UV exposure .

Pharmacological Applications

In pharmacological research, DMBP has been evaluated for its potential use in drug formulations aimed at enhancing stability and efficacy. Its interactions with biological molecules suggest that it could serve as a lead compound for developing new therapeutic agents targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, and what catalysts are optimal for high yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using methoxy-substituted phenolic precursors. For example, reacting 2-hydroxy-4-methoxybenzoic acid with a benzophenone backbone in the presence of Lewis acids (e.g., AlCl₃ or BF₃) under anhydrous conditions. Optimization studies suggest that BF₃·Et₂O improves regioselectivity and reduces side reactions . Purity (>90% GC) is confirmed via HPLC with UV detection at 280 nm .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify hydroxyl (δ 10.2 ppm), methoxy (δ 3.8 ppm), and carbonyl (δ 195 ppm) groups.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities, with retention times cross-referenced against certified standards .

- FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) confirm functional groups .

Q. How does the compound’s photostability mechanism compare to other benzophenone derivatives?

- Methodological Answer : UV-Vis spectroscopy (λ = 290–320 nm) reveals its absorption profile, while accelerated photodegradation studies (using xenon arc lamps) assess stability. Hydroxyl radical scavenging assays (via ESR spectroscopy) demonstrate its ability to quench reactive oxygen species, a key factor in photostability .

Q. What are the solubility profiles in common organic solvents?

- Methodological Answer : The compound is sparingly soluble in water but readily dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~20 |

| Water | <0.1 |

| (Source: Experimental data from ) |

Q. What are the primary applications in materials science?

- Methodological Answer : It acts as a UV absorber in polymer matrices (e.g., polyesters, PVC). Researchers use differential scanning calorimetry (DSC) to evaluate its effect on glass transition temperatures (Tg) and thermogravimetric analysis (TGA) for thermal stability up to 377°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (135°C vs. 139.5°C)?

- Methodological Answer : Discrepancies arise from purity variations and polymorphic forms. Standardize protocols:

- Purify via recrystallization (ethanol/water mixtures).

- Validate purity with GC-MS (>99% by area) .

- Use DSC at a heating rate of 10°C/min under nitrogen to detect polymorphic transitions .

Q. What strategies mitigate batch-to-batch variability in electrochemical studies?

- Methodological Answer : In voltammetry (e.g., cyclic voltammetry in acetonitrile), pre-adsorb the compound on glassy carbon electrodes and normalize currents against an internal standard (e.g., ferrocene). Control oxygen levels via argon purging to prevent oxidation artifacts .

Q. How do non-covalent interactions influence crystallographic packing?

- Methodological Answer : X-ray crystallography (e.g., α = 11.64°, β = 42.85° ) reveals intramolecular hydrogen bonding (O-H···O) between hydroxyl and methoxy groups. DFT calculations (B3LYP/6-311+G(d,p)) model π-π stacking interactions, critical for predicting solubility and stability .

Q. What experimental designs assess endocrine-disrupting potential in biological systems?

- Methodological Answer : Use luciferase-based reporter assays (e.g., ERα/ERβ transactivation in MCF-7 cells) at concentrations ≤10 µM. Combine with LC-MS/MS to quantify metabolite formation (e.g., demethylated derivatives) .

Q. How to optimize stability in aqueous formulations for biomedical applications?

- Methodological Answer : Encapsulate in cyclodextrin derivatives (e.g., β-cyclodextrin) to enhance solubility and reduce hydrolysis. Monitor degradation via UPLC-PDA at pH 7.4 and 40°C over 30 days .

Propiedades

IUPAC Name |

bis(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNBCDKAHGNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927043 | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-26-1, 13102-33-5 | |

| Record name | Methanone, bis(methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.